JAK2 Inhibitor III, SD-1029
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JAK2 Inhibitor III, SD-1029, is a cell-permeable xanthenedione compound that acts as a JAK2-selective inhibitor . It has been shown to display a lower effect on the cellular phosphorylation levels of Jak1 and Src and shows little inhibition towards a panel of 49 other protein kinases in cell-free kinase assays .
Molecular Structure Analysis
The empirical formula of JAK2 Inhibitor III, SD-1029 is C25H30Cl2N2O3 · 2HBr . Its molecular weight is 639.25 .Chemical Reactions Analysis
JAK2 Inhibitor III, SD-1029 inhibits autophosphorylation of recombinant JAK2 and decreases levels of phosphorylated JAK2, but not JAK1 or Src .Physical And Chemical Properties Analysis
JAK2 Inhibitor III, SD-1029 is a solid compound . It is off-white in color . It is soluble in DMSO at 10 mg/mL . It should be stored at 2-8°C .Scientific Research Applications
Inhibition of STAT3 Nuclear Translocation in Cancer Cells : SD-1029 was identified as a micromolar inhibitor of IL-6 or oncostatin-induced STAT3 nuclear translocation, implicating its role as an inhibitor of Jak. It inhibits tyrosyl phosphorylation of the Jak2 isoenzyme and down-regulates antiapoptotic proteins Bcl-XL and survivin, resulting in the induction of apoptosis in various human breast and ovarian cancer cell lines. SD-1029 also enhances apoptosis induced by paclitaxel in ovarian cancer cells, suggesting its potential use in combination therapies for cancer treatment (Duan et al., 2006).
Clinical Activity in Relapsed Lymphoma : A phase I study of SB1518, another potent JAK2 inhibitor, showed promising results in patients with relapsed lymphoma, demonstrating clinical and biologic activity in multiple lymphoma subtypes. The inhibitor was well tolerated, with mostly grade 1 and 2 toxicities. This provides proof-of-principle for the therapeutic value of targeting the JAK/STAT pathway in lymphoma (Younes et al., 2012).
Structural Basis of JAK2 Inhibition : The structural basis of JAK2 inhibition by a pan-JAK inhibitor was reported, providing invaluable insights for the design of novel, potent, and specific therapeutics against the JAK family. This inhibitor binds deep within a constricted ATP-binding site of JAK2, making extensive interactions with unique residues (Lucet et al., 2006).
Treatment of Myeloproliferative Neoplasms and Other Disorders : JAK inhibitors like SD-1029 have been developed for treating myeloproliferative neoplasms (MPNs) following the discovery of the JAK2V617F mutation. They exhibit minimal hematologic toxicity and potent anti-inflammatory activity. The review also discusses their application in inflammation, autoimmune diseases, and graft-versus-host disease (Vainchenker et al., 2018).
Efficacy and Safety Profile in Patients with Psoriasis : JAK inhibitors have shown promising results in early phase trials for psoriasis patients, indicating their potential as treatment options. Tofacitinib, a JAK1 and JAK3 inhibitor, and ruxolitinib, a JAK1 and JAK2 inhibitor, have been extensively studied, showing improved clinical symptoms of psoriasis (Hsu & Armstrong, 2014).
Safety And Hazards
Future Directions
JAK inhibitors have revolutionized treatments for a heterogeneous group of disorders, such as myeloproliferative neoplasms, rheumatoid arthritis, inflammatory bowel disease, and multiple immune-driven dermatological diseases . The use of JAK inhibitors in clinical scenarios, including haematology-oncology, rheumatology, dermatology, and gastroenterology, has revolutionized many traditional treatment pathways . Other potential applications in a disparate group of disorders are being developed and we await evaluation with interest .
properties
IUPAC Name |
9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30Cl2N2O3.2BrH/c1-28(2)12-15-6-9-19-22(24(15)30)21(14-5-8-17(26)18(27)11-14)23-20(32-19)10-7-16(25(23)31)13-29(3)4;;/h5,8,11,15-16,21H,6-7,9-10,12-13H2,1-4H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKLAKXQHDQKKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC2=C(C1=O)C(C3=C(O2)CCC(C3=O)CN(C)C)C4=CC(=C(C=C4)Cl)Cl.Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32Br2Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
JAK2 Inhibitor III, SD-1029 |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.